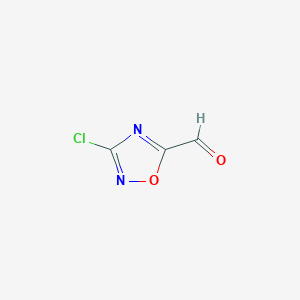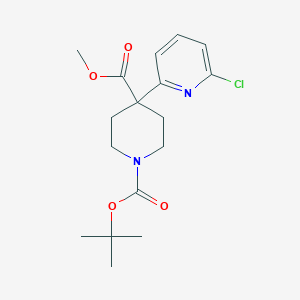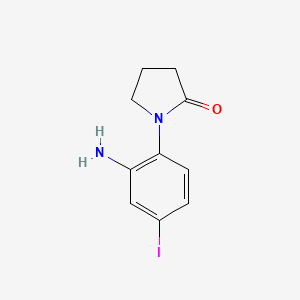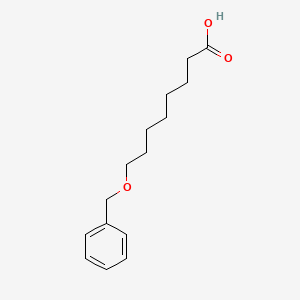
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a 4-chlorobenzyl substituent, and a dihydropyrazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the dihydropyrazinone core: The protected amine is then reacted with appropriate reagents to form the dihydropyrazinone core.
Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl alcohol: A related compound with a similar 4-chlorobenzyl group but different functional groups.
4-Chlorobenzoyl chloride: Another related compound used in organic synthesis with a 4-chlorobenzyl group.
Uniqueness
(S)-4-Boc-3-(4-chlorobenzyl)-3,4-dihydropyrazin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dihydropyrazinone core and Boc protection make it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C16H19ClN2O3 |
|---|---|
Peso molecular |
322.78 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-chlorophenyl)methyl]-2-oxo-1,3-dihydropyrazine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(21)19-9-8-18-14(20)13(19)10-11-4-6-12(17)7-5-11/h4-9,13H,10H2,1-3H3,(H,18,20) |
Clave InChI |
OHYCMABCWBNEAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CNC(=O)C1CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
